molecular formula C16H14N2O7 B14058711 Thalidomide-5'-O-C2-acid

Thalidomide-5'-O-C2-acid

Cat. No.: B14058711
M. Wt: 346.29 g/mol
InChI Key: YOIBRGLCSCVBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Thalidomide (B1683933) Derivatives as Chemical Probes in Molecular Biology

The journey of thalidomide from a sedative to a cornerstone of TPD is a compelling narrative of scientific discovery. Initially marketed in the late 1950s, thalidomide was withdrawn due to its severe teratogenic effects. oup.comcellgs.com However, subsequent research revealed its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties, leading to its re-evaluation for treating conditions like leprosy and multiple myeloma. nih.govresearchgate.netnih.govfrontiersin.org

The pivotal breakthrough came with the identification of Cereblon (CRBN) as the primary molecular target of thalidomide in 2010. oup.comnih.gov It was discovered that thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), act as "molecular glues." cellgs.comnih.gov They bind to CRBN, which is a substrate receptor component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, and alter its substrate specificity. nih.govnih.govdrugbank.com This binding induces the recruitment of "neo-substrates"—proteins not normally targeted by CRBN—for ubiquitination and subsequent degradation. nih.govresearchgate.net

This discovery transformed thalidomide and its analogs from mere therapeutic agents into sophisticated chemical probes. Researchers could now use these molecules to study the intricacies of the ubiquitin-proteasome system and to identify the functions of specific proteins by observing the effects of their degradation. researchgate.net The development of derivatives with modified properties, such as varied binding affinities and stabilities, further expanded their utility in molecular biology research. frontiersin.orgacs.org

Principles and Advancements in Targeted Protein Degradation (TPD) Technologies

Targeted protein degradation has emerged as a powerful therapeutic modality that aims to eliminate pathogenic proteins rather than just inhibiting their function. nih.gov This approach leverages the cell's own machinery for maintaining protein homeostasis.

Cellular protein homeostasis, or proteostasis, is the process of maintaining the balance between protein synthesis, folding, and degradation, which is crucial for cell function. nih.govresearchgate.net The Ubiquitin-Proteasome System (UPS) is the primary pathway for the selective degradation of intracellular proteins, playing a vital role in protein quality control. nih.govnih.govpreprints.org This system prevents the accumulation of misfolded or damaged proteins that can lead to cellular stress and disease. nih.govportlandpress.com

The UPS operates through a three-step enzymatic cascade:

E1 Ubiquitin-Activating Enzymes: Activate the small, highly conserved protein, ubiquitin. researchgate.netpreprints.org

E2 Ubiquitin-Conjugating Enzymes: Receive the activated ubiquitin from E1 enzymes. researchgate.netpreprints.org

E3 Ubiquitin Ligases: Recognize specific substrate proteins and facilitate the transfer of ubiquitin from an E2 enzyme to the substrate. researchgate.netpreprints.org There are over 600 E3 ligases in the human genome, providing substrate specificity to the system. nih.gov

A chain of ubiquitin molecules is attached to the target protein, marking it for recognition and degradation by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides. researchgate.netnih.gov

TPD technologies primarily encompass two main strategies: PROTACs and Molecular Glue Degraders (MGDs). digitellinc.combiochempeg.comacs.org

Molecular Glue Degraders (MGDs): As exemplified by thalidomide and its derivatives, MGDs are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally interact. biochempeg.comemolecules.com The MGD binds to the E3 ligase (like CRBN), creating a new surface that can recruit a neo-substrate for degradation. cellgs.com The discovery of MGDs was often serendipitous. acs.org

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules designed with a more modular approach. emolecules.comnih.gov They consist of three key components:

A ligand that binds to a specific E3 ubiquitin ligase (an "E3 ligand").

A ligand that binds to the protein of interest (POI) (a "warhead").

A chemical linker that connects the two ligands. biochempeg.com

By simultaneously binding to both the E3 ligase and the POI, a PROTAC forms a ternary complex, bringing the two proteins into close proximity. digitellinc.com This induced proximity facilitates the ubiquitination of the POI by the E3 ligase, leading to its degradation by the proteasome. emolecules.comlumiprobe.com Unlike traditional inhibitors, PROTACs act catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules. cellgs.com

Positioning of Thalidomide-5'-O-C2-acid as a Fundamental E3 Ligase Ligand-Linker Conjugate in PROTAC Design

This compound is a specifically engineered molecule that serves as a crucial component in the rational design of PROTACs. medchemexpress.com It is a synthesized conjugate that incorporates the thalidomide-based Cereblon ligand and a linker with a terminal carboxylic acid group. medchemexpress.com

The structure of this compound is designed for facile integration into a PROTAC. The thalidomide moiety acts as the high-affinity binder to the CRBN E3 ligase. The "-O-C2-acid" portion is a short ethylene (B1197577) oxide linker terminating in a carboxylic acid. This carboxylic acid provides a convenient chemical handle for conjugation to a linker attached to the warhead that targets a specific protein. rsc.orgresearchgate.netunito.it The linker's length and composition are critical variables in PROTAC design, influencing the stability and geometry of the ternary complex and, consequently, the efficiency of protein degradation. acs.org

This pre-functionalized building block simplifies the synthesis of PROTAC libraries, allowing researchers to systematically vary the linker and the POI ligand to optimize degradation activity for a desired target. rsc.orgacs.org

Table 1: Key Features of this compound in PROTAC Design

Feature Description Reference
E3 Ligase Ligand The thalidomide core structure binds specifically to the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.comglpbio.com
Linker Component An ethylene-oxy linker (-O-C2-) provides spacing between the E3 ligand and the warhead. medchemexpress.comlumiprobe.com
Functional Handle The terminal carboxylic acid (-acid) allows for straightforward chemical conjugation to other molecular components. rsc.orgselleck.co.jp
Modularity Enables the systematic and efficient synthesis of diverse PROTAC molecules for research and drug discovery. unito.itacs.org

Academic Research Significance and Objectives for the Study of this compound

The study of this compound and similar derivatives is of paramount importance in academic and pharmaceutical research. The primary objectives for its use and investigation include:

Facilitating PROTAC Development: Its primary significance is as a ready-to-use building block for constructing novel PROTACs. medchemexpress.com This accelerates the exploration of TPD for a wide array of protein targets, including those previously considered "undruggable" due to the lack of a functional active site for inhibition. nih.gov

Investigating the Biology of the Ubiquitin-Proteasome System: PROTACs built with this compound serve as powerful tools to probe the function of the CRBN E3 ligase and the broader UPS. By creating specific degraders, researchers can study the downstream cellular consequences of removing a single protein, providing insights into its role in complex biological pathways.

Optimizing PROTAC Design Principles: The modular nature of PROTACs allows for systematic studies on how linker length, composition, and attachment points affect the efficiency and selectivity of protein degradation. Using standardized components like this compound enables more controlled experiments to elucidate the rules governing the formation and stability of the ternary complex (CRBN-PROTAC-POI). acs.org

Developing Novel Therapeutics: The ultimate goal of much of this research is the development of new medicines for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, by targeting the causative proteins for destruction. nih.gov

Table 2: Research Applications of this compound

Research Area Objective
Drug Discovery To synthesize and screen libraries of PROTACs against new therapeutic targets.
Chemical Biology To create chemical tools for the conditional and rapid knockdown of specific proteins in cells and organisms.
Structural Biology To solve the structures of ternary complexes to understand the molecular basis of induced protein degradation.
Systems Biology To study the global cellular response to the degradation of a specific protein.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O7

Molecular Weight

346.29 g/mol

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypropanoic acid

InChI

InChI=1S/C16H14N2O7/c19-12-4-3-11(14(22)17-12)18-15(23)9-2-1-8(7-10(9)16(18)24)25-6-5-13(20)21/h1-2,7,11H,3-6H2,(H,20,21)(H,17,19,22)

InChI Key

YOIBRGLCSCVBBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCC(=O)O

Origin of Product

United States

Synthetic Chemistry and Derivatization Methodologies for Thalidomide 5 O C2 Acid

Retrosynthetic Analysis of Thalidomide-5'-O-C2-acid and its Precursors

A retrosynthetic analysis of this compound reveals two primary building blocks: a 5-hydroxythalidomide (B1239145) core and a C2-acid linker. The key disconnection occurs at the ether linkage at the 5'-position of the phthalimide (B116566) ring. This suggests a synthetic strategy where a suitably protected 5-hydroxythalidomide precursor is coupled with a protected form of a two-carbon carboxylic acid linker.

The 5-hydroxythalidomide precursor can be further broken down into 4-hydroxyphthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione. This convergent approach allows for the independent synthesis of the two main components, which are then combined in the final stages of the synthesis. uwa.edu.au

Convergent and Linear Synthetic Routes to the Thalidomide (B1683933) Core

The synthesis of the thalidomide core can be achieved through both linear and convergent strategies. drugdesign.orgwikipedia.org

Table 1: Comparison of Synthetic Strategies for the Thalidomide Core
StrategyDescriptionAdvantagesDisadvantages
Linear Stepwise construction of the molecule from a single starting material.Simpler to plan.Overall yield decreases significantly with each step. drugdesign.orgwikipedia.org
Convergent Independent synthesis of fragments followed by their assembly.Higher overall yields, greater flexibility for analog synthesis. drugdesign.orgwikipedia.orgalmerja.comMay require more complex planning and synthesis of individual fragments.

Regioselective Functionalization at the 5'-Position with O-C2-acid Linker

The introduction of the O-C2-acid linker at the 5'-position of the thalidomide core is a critical step that requires high regioselectivity. The starting material for this functionalization is typically 5-hydroxythalidomide. researchgate.netacs.org

Strategies for Incorporating the Alkyl Carboxylic Acid Linker

The most common strategy for attaching the O-C2-acid linker is through an alkylation reaction, specifically a Williamson ether synthesis. This involves reacting the hydroxyl group of 5-hydroxythalidomide with a haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Challenges in this step include poor chemoselectivity, as the glutarimide (B196013) N-H proton can also be reactive. scholaris.ca This necessitates careful optimization of reaction conditions and the use of protecting groups.

Protecting Group Chemistry and Reaction Optimization in this compound Synthesis

To prevent unwanted side reactions and ensure the selective alkylation of the 5'-hydroxyl group, protecting group chemistry is often employed. The carboxylic acid moiety of the linker is typically protected as an ester (e.g., a t-butyl or ethyl ester) during the alkylation step. This prevents the acidic proton from interfering with the base-mediated reaction.

The glutarimide nitrogen can also be protected, for example with a Boc group, to prevent N-alkylation. frontiersin.org However, some methods aim to achieve regioselectivity without protecting the glutarimide, relying instead on the careful choice of base and reaction conditions. Optimization of parameters such as solvent, temperature, and the specific base used is crucial for maximizing the yield of the desired O-alkylated product and minimizing byproducts.

Analog Development and Linker Modification Strategies for this compound

This compound serves as a foundational structure for the development of a wide range of analogs, particularly for applications in Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com These bifunctional molecules consist of a ligand for an E3 ubiquitin ligase (such as thalidomide), a linker, and a ligand for a target protein. d-nb.info The nature and length of the linker are critical for the efficacy of the PROTAC. ub.edunih.gov

Exploration of Alkyl Linker Length and Heteroatom Integration (e.g., Polyethylene (B3416737) Glycol-based Linkers in Thalidomide-5'-O-PEG5-C2-acid)

The simple C2 alkyl chain of this compound can be extended or modified to optimize the spatial orientation and properties of the resulting PROTAC. ub.edu Researchers have synthesized analogs with varying alkyl linker lengths (e.g., C3, C5, C7) and have integrated heteroatoms to improve properties like solubility and cell permeability. dcchemicals.com

A prominent strategy involves the incorporation of polyethylene glycol (PEG) units into the linker. nih.gov PEG linkers are hydrophilic and flexible, which can be advantageous for PROTAC design. scholaris.ca For example, Thalidomide-5'-O-PEG5-C2-acid incorporates a five-unit PEG chain, significantly increasing the linker length and hydrophilicity compared to the simple C2 acid. tenovapharma.comchemshuttle.com The synthesis of these PEGylated analogs follows a similar logic: 5-hydroxythalidomide is alkylated with a PEGylated linker that is terminated with a protected carboxylic acid. broadpharm.commedchemexpress.com

Table 2: Examples of Thalidomide Analogs with Modified Linkers
Compound NameLinker StructureKey Features
This compound -O-CH₂-COOHShort, simple alkyl carboxylic acid linker. medchemexpress.comfluorochem.co.uk
Thalidomide-O-PEG2-Acid -O-(CH₂CH₂O)₂-CH₂-COOHIntroduction of two PEG units to increase hydrophilicity and length. broadpharm.com
Thalidomide-5'-O-PEG5-C2-acid -O-(CH₂CH₂O)₅-CH₂CH₂-COOHExtended PEG linker for greater spacing and solubility. tenovapharma.comchemshuttle.com
Thalidomide-5'-propargyl-PEG5-acid -O-CH₂C≡C-(CH₂CH₂O)₅-CH₂CH₂-COOHIncludes a propargyl group for click chemistry applications. tenovapharma.com

Synthetic Approaches to Modifying the Terminal Carboxylic Acid Functionality

The terminal carboxylic acid of this compound is the primary site for its conjugation to other molecules, typically the warhead that binds to the protein of interest in a PROTAC. The modification of this functional group is therefore a critical step in the synthesis of the final heterobifunctional degrader. The most common strategy involves the formation of a stable amide bond with a primary or secondary amine on the target-binding ligand or a linker extension.

To achieve this, the carboxylic acid must first be activated to make it more susceptible to nucleophilic attack by the amine. Standard peptide coupling reagents are widely employed for this purpose. These reagents effectively convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the amidation reaction.

Commonly used activating agents include:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC) are frequently used. EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification.

Triazole-based reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient coupling reagents that often lead to high yields and minimal side reactions. HATU is particularly noted for its ability to suppress racemization when coupling chiral molecules.

Other activating agents: Reagents such as (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) can also be utilized.

The general reaction scheme involves the treatment of this compound with the chosen coupling reagent, often in the presence of a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), followed by the addition of the amine-containing molecule. The reaction is typically carried out in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Table 1: Common Coupling Reagents for Carboxylic Acid Activation

Coupling Reagent Full Name Byproduct Characteristics
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride Water-soluble urea
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Water-soluble
DCC N,N'-Dicyclohexylcarbodiimide Insoluble dicyclohexylurea
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate Carcinogenic byproducts

Advanced Analytical Techniques for Structural Confirmation and Purity Assessment of Research Materials

The synthesis of this compound and its subsequent derivatives requires rigorous analytical characterization to confirm the chemical structure and assess purity. A combination of chromatographic and spectroscopic techniques is essential for this purpose.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and its conjugates. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. google.comgoogle.comresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate the starting materials, product, and any impurities. The purity is determined by integrating the peak area of the desired compound and comparing it to the total area of all observed peaks at a specific UV wavelength. For thalidomide and its derivatives, detection is often performed at wavelengths around 218 nm or 306 nm. google.comresearchgate.net

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental composition of the molecule. Electrospray ionization (ESI) is a common ionization technique for this type of compound. When coupled with liquid chromatography (LC-MS), this technique can provide both purity and mass information simultaneously. In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the resulting fragmentation pattern can provide further structural information. For instance, in the analysis of thalidomide, a multiple reaction monitoring (MRM) transition of m/z 259.1→84.0 has been utilized. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed chemical structure of this compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The characteristic signals for the phthalimide and glutarimide rings of the thalidomide core, as well as the signals for the ether-linked C2-acid chain, can be identified and integrated to confirm the structure. chemicalbook.comacs.org

¹³C NMR (Carbon NMR) provides information about the different types of carbon atoms in the molecule, complementing the data from ¹H NMR.

For unambiguous structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. These experiments reveal the connectivity between protons and carbons, providing definitive proof of the structure.

Table 2: Key Analytical Techniques for Characterization

Technique Information Provided Key Parameters/Considerations
HPLC Purity assessment C18 column, water/acetonitrile or methanol mobile phase with additives, UV detection
HRMS Accurate molecular weight and elemental composition ESI source, confirmation of molecular formula
LC-MS/MS Purity, molecular weight, and structural fragments MRM for targeted analysis
¹H NMR Proton environment and connectivity Chemical shifts, integration, coupling constants
¹³C NMR Carbon skeleton Chemical shifts
2D NMR Detailed structural elucidation COSY, HSQC, HMBC for connectivity

Molecular Recognition and E3 Ubiquitin Ligase Interaction Mechanisms

Binding Affinity and Specificity of Thalidomide-5'-O-C2-acid to Cereblon (CRBN)

The binding of thalidomide (B1683933) derivatives to CRBN is a well-characterized interaction primarily driven by the glutarimide (B196013) ring portion of the molecule. rsc.orgjst.go.jp This interaction is stereospecific, with the (S)-enantiomer of thalidomide exhibiting an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.govresearchgate.netrsc.org Consequently, the biological effects mediated through CRBN are predominantly attributed to the (S)-enantiomer. researchgate.netrsc.org For this compound, the core thalidomide structure dictates the fundamental binding to CRBN, while the linker is positioned to recruit a target protein without significantly disrupting this primary engagement. The affinity of thalidomide and its potent derivatives, pomalidomide (B1683931) and lenalidomide (B1683929), for CRBN is in the nanomolar range, with dissociation constants (Kd) reported around ~250 nM, ~157 nM, and ~178 nM, respectively. nih.gov

The binding of a thalidomide-based ligand to the TBD is not a simple lock-and-key interaction; it actively induces significant conformational changes in the CRBN protein. ashpublications.orgresearchgate.netgoogle.com Upon ligand binding, CRBN transitions from a flexible "open" state to a more rigid "closed" conformation. ashpublications.orgresearchgate.net This structural rearrangement is critical for its function in recruiting new "neosubstrate" proteins to the E3 ligase complex. A central element in this change is the β-hairpin sensor loop (residues 341-361), which becomes structured and stacks against the bound drug. ashpublications.org This stabilization brings the N-terminal LON-like domain (LLD) and the C-terminal TBD into closer proximity, altering the surface of CRBN to create a new binding interface for neosubstrates. ashpublications.org Some studies suggest that parts of the thalidomide-binding domain are inherently dynamic and only achieve a folded state upon the binding of a ligand. plos.org

Structural Basis of Thalidomide-CRBN Complex Formation Relevant to Derivatives

The development of thalidomide derivatives as molecular glues and components of PROTACs has been heavily guided by structural biology. Understanding the atomic details of how these molecules mediate the formation of ternary complexes (E3 ligase-ligand-target protein) is crucial for designing new and more selective degraders.

High-resolution structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide, and pomalidomide were first determined by X-ray crystallography in 2014. bohrium.comrsc.orgnih.gov These initial structures were foundational, confirming that CRBN acts as the substrate receptor and that IMiDs bind enantioselectively within the TBD. bohrium.comnih.gov

Subsequent structural studies have focused on the ternary complexes formed in the presence of a molecular glue. Crystallographic and cryo-electron microscopy (cryo-EM) studies have successfully elucidated the structures of CRBN in complex with an IMiD and a neosubstrate, such as casein kinase 1α (CK1α), GSPT1, and the zinc finger transcription factor IKZF1. rsc.orgnih.govnanoimagingservices.com These structures reveal that the IMiD acts as a molecular glue, creating a composite binding surface that is recognized by the neosubstrate. rsc.orgnih.gov The neosubstrates typically interact with this new surface via a common structural motif known as a β-hairpin loop or a "G-loop". acs.orgrsc.orgmdpi.com These structural insights are directly relevant to this compound, as it is designed to form analogous ternary complexes with target proteins recruited by a warhead attached to the C2-acid linker.

The stability of the CRBN-thalidomide interaction is dependent on a network of specific molecular contacts. The glutarimide ring of the thalidomide moiety is anchored within the tri-tryptophan pocket through a combination of hydrogen bonds and hydrophobic interactions. researchgate.net The carbonyl groups of the glutarimide ring form crucial hydrogen bonds with the backbone amide of His378 and Trp380 of CRBN. binasss.sa.cr The phthalimide (B116566) portion of the molecule is more solvent-exposed, providing a surface for interaction with neosubstrates and serving as the attachment point for linkers in PROTAC design. nih.govresearchgate.net Mutations in key residues of the binding pocket, such as Y384A and W386A, have been shown to abolish thalidomide binding, confirming their critical role in the interaction. rsc.orggoogle.com

CRBN ResidueLocation/RoleType of Interaction with Thalidomide MoietyReference
Trp380, Trp386, Trp400Forms the hydrophobic "tri-Trp" binding pocketHydrophobic/Aromatic stacking with the glutarimide ring rsc.orgresearchgate.netbinasss.sa.cr
His378Backbone amideHydrogen bond with glutarimide carbonyl binasss.sa.cr
Trp380Backbone amideHydrogen bond with glutarimide carbonyl binasss.sa.cr
Tyr384Integrity of the binding pocketMutation (Y384A) ablates thalidomide binding rsc.orggoogle.com
His397Scaffolding residueStabilizes W400 in a conformation that enables ligand binding ashpublications.org

Role of the O-C2-acid Linker in Modulating CRBN Engagement

In the context of a molecule like this compound, the linker's primary role is not to enhance the binding affinity to CRBN itself, but to enable the molecule to function as a PROTAC. The linker connects the CRBN-binding thalidomide moiety to a separate ligand (or "warhead") that binds to a protein of interest (POI), thereby bringing the POI into proximity with the E3 ligase for ubiquitination and subsequent degradation. acs.orgmdpi.com

The properties of the linker—including its length, rigidity, and attachment point—are critical determinants of the efficacy of the resulting PROTAC. nih.govmdpi.comresearchgate.net These factors influence the formation of a stable and productive ternary complex by controlling the relative orientation and distance between CRBN and the target protein. acs.orgmdpi.com The O-C2-acid linker provides a short, flexible chain with a terminal carboxylic acid group. This acid group is a versatile chemical handle for conjugation to a POI ligand via standard coupling chemistries. The attachment point on the phthalimide ring is a common strategy in PROTAC design, as it directs the linker away from the core CRBN-glutarimide interface, minimizing interference with CRBN binding while positioning the recruited target for ubiquitination. frontiersin.orgnih.gov Therefore, the linker modulates CRBN's function not by altering its direct engagement, but by hijacking its machinery to induce the degradation of novel targets. nih.gov

Mechanistic Insights into Neosubstrate Recruitment and Degradation

Principles of Thalidomide-Induced Neosubstrate Recognition by CRBN

The binding of a thalidomide-based molecule to CRBN creates a novel protein-protein interaction surface. biorxiv.org This neosurface is complementary to structural motifs present on neosubstrate proteins, allowing for their selective recruitment. biorxiv.orgnih.gov The stability and specificity of this ternary complex (CRBN-degrader-neosubstrate) are key determinants of degradation efficiency. ashpublications.orgnih.gov

The understanding of thalidomide's mechanism was revolutionized with the identification of CRBN as its direct molecular target. researchgate.netnih.gov A subsequent breakthrough occurred in 2014 when two independent research groups discovered that the immunomodulatory drug (IMiD) lenalidomide (B1683929) induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgnih.gov This finding established them as the first validated neosubstrates and linked the drug's anti-myeloma activity directly to CRBN-mediated protein degradation. rsc.orgnih.gov These studies demonstrated that in the presence of the drug, IKZF1 and IKZF3 bind to CRBN, leading to their ubiquitination and proteasomal degradation. nih.gov

Following this discovery, research has identified additional neosubstrates. Promyelocytic Leukemia Zinc Finger (PLZF), another transcription factor, was identified as a target for thalidomide-dependent degradation. nih.govbiorxiv.org The degradation of PLZF and another neosubstrate, SALL4, has been implicated in the teratogenic effects of thalidomide (B1683933). nih.gov

Table 1: Validated CRBN Neosubstrates

Protein NameAbbreviationFunctionKey FindingsCitations
Ikaros Family Zinc Finger 1IKZF1Lymphoid Transcription FactorFirst neosubstrate identified; degradation linked to anti-myeloma effects of IMiDs. rsc.orgnih.gov
Ikaros Family Zinc Finger 3IKZF3Lymphoid Transcription FactorDiscovered alongside IKZF1; degradation linked to anti-myeloma effects. rsc.orgnih.gov
Promyelocytic Leukemia Zinc FingerPLZFTranscription FactorIdentified as a thalidomide-dependent CRBN substrate; its degradation is linked to teratogenicity. nih.govbiorxiv.org
Sal-Like Protein 4SALL4Transcription FactorDegradation is a key event in thalidomide-induced teratogenicity. nih.govnih.gov

The recruitment of neosubstrates to the CRBN-drug complex is not mediated by a strict consensus amino acid sequence but rather by a shared structural motif known as a structural degron. rsc.org For many CRBN neosubstrates, the critical degron is a β-hairpin loop that contains a key glycine (B1666218) residue, a feature often referred to as a "G-loop". biorxiv.orgnih.govmdpi.com An amino acid with a larger side chain than glycine at this position would create a steric clash with the CRBN-IMiD complex, preventing binding. nih.gov

This G-loop motif fits precisely into the composite surface formed by CRBN and the bound thalidomide analog. mdpi.combiorxiv.org This interaction is primarily driven by contacts with the backbone of the loop, which explains how sequence-diverse proteins can be recognized. biorxiv.org This structural degron is frequently located within C2H2 zinc finger (ZF) domains, which is why a significant number of known neosubstrates are zinc-finger transcription factors like IKZF1, IKZF3, and SALL4. nih.govrsc.org The interaction involves key residues on CRBN, such as N351, H357, and W400, which form hydrogen bonds with the G-loop backbone. biorxiv.orgmdpi.com

Ubiquitination Dynamics Mediated by Thalidomide-5'-O-C2-acid Based Degraders

Once a neosubstrate is recruited to the CRL4^CRBN^ E3 ligase complex via a degrader, it is positioned for ubiquitination. This process is a highly regulated enzymatic cascade that covalently attaches ubiquitin, a small regulatory protein, to lysine (B10760008) residues on the target protein. mdpi.comashpublications.org

The ubiquitination process mediated by the CRL4^CRBN^ complex results in the formation of a polyubiquitin (B1169507) chain on the neosubstrate. elifesciences.org The type of linkage between ubiquitin molecules in this chain determines the fate of the tagged protein. nih.gov For proteasomal degradation, the canonical signal is a chain where ubiquitin molecules are linked via their lysine 48 (K48) residue. elifesciences.orgnih.gov The formation of K48-linked polyubiquitin chains on neosubstrates like IKZF1 and IKZF3 marks them for destruction by the proteasome. ashpublications.orgelifesciences.orgnih.gov

While the E3 ligase (CRL4^CRBN^) provides substrate specificity, the E2 ubiquitin-conjugating enzyme is responsible for catalyzing the transfer of ubiquitin to the substrate. mdpi.comnih.gov Genetic screens and biochemical studies have identified the specific E2 enzymes essential for the degradation of CRBN neosubstrates. ashpublications.orgnih.gov

Research has revealed a cooperative, two-step mechanism involving two distinct E2 enzymes: UBE2D3 and UBE2G1. elifesciences.orgnih.gov

Priming: UBE2D3 acts first to prime the neosubstrate by attaching a single ubiquitin molecule (monoubiquitination). ashpublications.orgnih.gov

Elongation: Following this priming event, UBE2G1 functions to extend the ubiquitin chain by adding subsequent ubiquitin moieties through K48 linkages. ashpublications.orgnih.gov

This sequential action is critical for building the polyubiquitin signal required for efficient degradation. elifesciences.org Inactivation of UBE2G1 has been shown to diminish the ubiquitination and degradation of neosubstrates, highlighting its essential role in the process. elifesciences.org

Table 2: Key E2 Ubiquitin-Conjugating Enzymes in CRBN-Mediated Degradation

EnzymeFull NameRoleMechanismCitations
UBE2D3Ubiquitin Conjugating Enzyme E2 D3PrimingInitiates ubiquitination by attaching the first ubiquitin molecule to the neosubstrate (monoubiquitination). ashpublications.orgelifesciences.orgnih.gov
UBE2G1Ubiquitin Conjugating Enzyme E2 G1ElongationExtends the ubiquitin chain with K48 linkages, creating the polyubiquitination signal for proteasomal degradation. ashpublications.orgelifesciences.orgnih.gov

Proteasomal Degradation of Targeted Proteins

The final step in the degradation pathway is the recognition and destruction of the polyubiquitinated neosubstrate by the 26S proteasome. bio-techne.commdpi.com The proteasome is a large protein complex that functions as the primary machinery for non-lysosomal protein degradation in the cell. pnas.org

Further research has identified that the process is not simply passive diffusion to the proteasome. The AAA-ATPase valosin-containing protein (VCP), also known as p97, is required for the degradation of CRBN neosubstrates. pnas.org p97 acts downstream of ubiquitination, functioning to extract the ubiquitylated proteins from their cellular contexts or complexes, thereby facilitating their delivery to and degradation by the proteasome. pnas.org Inhibition of p97 leads to the accumulation of ubiquitylated neosubstrates, confirming its critical role in the terminal step of the degradation pathway. pnas.org

Molecular Mechanisms of Substrate Unfolding and Translocation into the Proteasome

Once a target protein is polyubiquitinated via the action of a this compound-based PROTAC, it is recognized by the 26S proteasome. researchgate.net The 19S regulatory particle of the proteasome identifies the polyubiquitin chain, often with the assistance of ubiquitin receptors. science.gov The degradation process involves several key mechanical steps driven by ATP hydrolysis.

The substrate is engaged by a heterohexameric ring of AAA+ (ATPases Associated with diverse cellular Activities) subunits (Rpt1-6) within the 19S particle. researchgate.netnih.gov These ATPases utilize conserved pore loops, featuring aromatic paddles, to grip the substrate. biorxiv.org The energy derived from ATP hydrolysis fuels a conformational change in the ATPase ring, often described as a staircase or hand-over-hand motion, which mechanically unfolds the tertiary structure of the substrate protein. researchgate.netnih.gov This unfolding process is essential for threading the linear polypeptide chain through the narrow channel of the regulatory particle and into the 20S core particle, where the proteolytic active sites reside. nih.govbiorxiv.org The translocation is a processive event, pulling the substrate through the channel for its eventual degradation into small peptides. biorxiv.org The efficiency of this process can be influenced by the substrate's sequence; for instance, low-complexity glycine-rich tracts can interfere with the proteasome's grip and compromise unfolding processivity. biorxiv.org

Factors Influencing Degradation Kinetics and Efficiency in Research Models

Key influencing factors include:

Ternary Complex Formation: The stability and conformation of the ternary complex—comprising the PROTAC, the target protein, and the CRBN E3 ligase—are paramount. The specific linkage and chemical nature of the PROTAC, derived from the this compound building block, influence the interactions that stabilize this complex.

Ligase and Substrate Levels: The cellular abundance of the CRBN E3 ligase and the target protein are critical. A limiting pool of CRBN can become saturated, and competition from endogenous substrates can reduce the degradation efficiency of the intended target. nih.gov

Ligase-Substrate Affinity: The activity of these degraders depends on the strength of the interaction between the ligase and the neosubstrate, which is induced by the molecule. nih.gov Different thalidomide analogs exhibit distinct patterns of substrate specificity and affinity. nih.gov

The "Hook Effect": A characteristic of many PROTACs, the hook effect describes a bell-shaped concentration-response curve where, at very high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-ligase) dominates over the productive ternary complex, leading to reduced degradation efficiency. nih.gov

Table 1: Factors Affecting Degradation Efficiency of Thalidomide-Based Degraders

Factor Description Impact on Degradation Reference
Ternary Complex Stability The stability of the POI-Degrader-E3 Ligase complex. Cooperative binding enhances stability. Higher stability generally leads to more efficient degradation. nih.gov
CRBN Abundance The cellular concentration of the CRBN E3 ligase. A limiting factor; low levels can reduce maximum degradation (Dmax). nih.gov
Target Protein Abundance The cellular concentration of the Protein of Interest (POI). High target levels may require higher degrader concentrations for effective removal. nih.gov
Endogenous Substrates Presence of competing natural substrates for CRBN. Competition can reduce the engagement of the neosubstrate, lowering efficiency. nih.gov
Concentration (Hook Effect) Sub-optimal degrader concentration. At high concentrations, formation of non-productive binary complexes can inhibit degradation. nih.gov
Ubiquitination & Proteasome Capacity The rate of ubiquitin conjugation and the cell's capacity for proteasomal degradation. Can become a bottleneck, limiting the overall rate of target protein removal. science.gov

Cellular Consequences of Targeted Protein Degradation by this compound Constructs

By forcing the degradation of a specific protein, PROTACs built with this compound can trigger significant and diverse cellular responses. The nature of these consequences is directly linked to the function of the protein being eliminated.

Impact on Protein Homeostasis and Specific Signaling Pathways in Cellular Models

The targeted degradation of a protein is a direct perturbation of cellular protein homeostasis, or proteostasis. oaepublish.com The ubiquitin-proteasome system is a cornerstone of proteostasis, responsible for maintaining protein quality control. researchgate.net Hijacking this system to eliminate a single protein can have cascading effects. If the targeted protein is highly abundant or a key component of a larger complex, its removal can induce cellular stress responses, such as the unfolded protein response (UPR) or the heat shock response (HSR), as the cell attempts to restore balance. oaepublish.com

The impact on specific signaling pathways is entirely dependent on the role of the degraded neosubstrate. For instance, the foundational immunomodulatory drugs (IMiDs), which include thalidomide and its derivatives, function as molecular glues that induce the degradation of the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). researchgate.netnih.govnih.gov The degradation of these factors, which are considered undruggable by conventional inhibitors, leads to the downregulation of the transcription factor IRF4 and the oncogene c-MYC. nih.govnih.gov This disrupts key signaling pathways essential for the survival and proliferation of multiple myeloma cells. oaepublish.com Similarly, a PROTAC created using this compound would impact pathways controlled by its specific target, potentially leading to cell cycle arrest, apoptosis, or modulation of inflammatory responses. scienceopen.com

Elucidation of Downstream Cellular Responses in Preclinical Research Contexts

The downstream cellular responses to protein degradation are the observable, functional outcomes in preclinical models. These responses are the therapeutic basis for targeted protein degradation. The specific outcomes depend entirely on the identity of the protein targeted by the PROTAC construct.

For example, building on the known mechanisms of thalidomide analogs, preclinical studies have shown that their anti-cancer effects stem from the degradation of IKZF1 and IKZF3, which results in apoptosis and inhibition of tumor cell growth. nih.govnih.gov Other research has demonstrated that thalidomide can exert anti-inflammatory and anti-fibrotic effects by suppressing signaling pathways involving TNF-α and TGF-β1. scienceopen.com In the context of a PROTAC, if the target is a protein crucial for angiogenesis, the downstream response would be the inhibition of new blood vessel formation. nih.gov If the target is a structural protein involved in cell motility, the response could be the inhibition of cancer cell metastasis. uwa.edu.au

A concrete example from preclinical research is the PROTAC WL40, which was synthesized by linking a ligand for the proteasome subunit RPN13 to thalidomide. oaepublish.com This construct induces the degradation of RPN13, which in turn triggers a potent endoplasmic reticulum (ER) stress response and activation of the p53/p21 signaling pathway, ultimately leading to apoptosis in multiple myeloma cells, including those resistant to other therapies. oaepublish.com This illustrates the principle that by using this compound to build a degrader for a specific target, researchers can elicit precise and potent downstream cellular responses relevant to treating disease.

Table 2: Examples of Cellular Responses to Degradation of Neosubstrates by Thalidomide-Based Degraders

Neosubstrate Cellular Model / Context Downstream Cellular Response Reference
IKZF1 / IKZF3 Multiple Myeloma Downregulation of IRF4 and c-MYC; T-cell co-stimulation; Apoptosis; Inhibition of proliferation. researchgate.netnih.govmdpi.com
SALL4 Embryonic Cells Implicated in thalidomide-induced teratogenicity (limb defects). researchgate.netnih.gov
PLZF (ZBTB16) Chicken Embryos Implicated in teratogenicity; knockdown induces short bone formation. nih.gov
CK1α (Casein Kinase 1α) Myelodysplastic Syndrome (5q-) Therapeutic effect in models of 5q-MDS. researchgate.net
RPN13 Multiple Myeloma (via PROTAC) Induction of ER stress response, p53/p21 signaling, and apoptosis. oaepublish.com

Structure Activity Relationship Sar Studies for Optimized Degradation

Quantitative Structure-Activity Relationship (QSAR) Analysis of Thalidomide-5'-O-C2-acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For Thalidomide (B1683933) derivatives, QSAR models have been developed to understand the relationship between their structural features and their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine. researchgate.net These studies have highlighted the importance of various physicochemical descriptors in determining the activity of these compounds. researchgate.net

One such study performed on twenty-three Thalidomide derivatives used multiple linear regression (MLR) to build QSAR models. researchgate.net The findings indicated a strong correlation between TNF-α inhibition and descriptors such as surface area and distribution volume. researchgate.net Specifically, molecules with larger surface areas and distribution volumes, like compounds 1, 2, 5, 18, and 19 in the study, demonstrated higher activity. researchgate.net The lipophilicity, represented by logP, also plays a role, with lower logP values potentially aiding in penetration of lipid membranes. researchgate.net These models provide a framework for predicting the activity of new derivatives and guiding the design of more potent TNF-α inhibitors. researchgate.net

While specific QSAR studies focusing solely on this compound are not extensively documented in the provided results, the principles from broader Thalidomide analog studies are applicable. Such analyses for CRBN-based degraders would involve correlating descriptors like molecular shape, electrostatic potential, and hydrophobicity with CRBN binding affinity and degradation efficacy.

Table 1: Physicochemical Descriptors Used in QSAR Analysis of Thalidomide Derivatives researchgate.net

DescriptorDescriptionRelevance to Activity
LogP Octanol-water partition coefficientInfluences membrane permeability and solubility.
Molecular Weight The sum of the atomic weights of all atoms in a moleculeCan impact diffusion and binding.
Surface Area The total surface area of the moleculeLarger surface area can lead to better interaction with the target.
Volume The three-dimensional space occupied by the moleculeRelates to the fit within the binding pocket.
Polar Surface Area The surface sum over all polar atomsAffects solubility and permeability.
H-bond Donors/Acceptors Number of hydrogen bond donors and acceptorsCrucial for specific interactions with the protein target.

Influence of Thalidomide Warhead Modifications on CRBN Binding Affinity and Neosubstrate Selectivity within Degraders

The thalidomide core structure, often referred to as the "warhead," is a critical component for engaging the CRBN E3 ligase. sci-hub.seoup.com Modifications to this warhead can significantly impact both the binding affinity for CRBN and the subsequent recruitment and degradation of specific target proteins, known as neosubstrates. ashpublications.orgnih.gov

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), bind to a pocket in CRBN, altering its surface to induce the degradation of neosubstrates like IKZF1 and IKZF3. nih.govbiorxiv.org The glutarimide (B196013) moiety of the thalidomide warhead is essential for this interaction, forming key hydrogen bonds within the CRBN binding pocket. biorxiv.orgnih.gov

Research has shown that even subtle changes to the phthalimide (B116566) ring of the thalidomide warhead can alter neosubstrate specificity. nih.gov For example, different thalidomide derivatives exhibit distinct patterns of substrate degradation, which likely contributes to their unique clinical activities and toxicities. ashpublications.org Fluorination of the thalidomide ring has been shown to correlate with both increased CRBN binding affinity and enhanced antiangiogenic effects, although a direct correlation between CRBN binding and antiangiogenesis is still under debate. nih.gov

The development of novel molecular glue degraders has further underscored the importance of warhead modifications. By systematically altering the thalidomide scaffold, researchers have been able to modulate neosubstrate selectivity, leading to the discovery of potent and selective degraders for proteins like CK1α. nih.gov These studies highlight that the chemical structure of the molecular glue degrader directly governs the neomorphic recognition surface created on CRBN, thereby dictating which proteins are targeted for degradation. biorxiv.org

Table 2: Impact of Thalidomide Warhead Modifications on CRBN Interaction

ModificationEffect on CRBN BindingEffect on Neosubstrate SelectivityReference
Fluorination of Phthalimide Ring Increased affinityCorrelates with antiangiogenic effects nih.gov
Modifications to Phthalimide Ring Can be modulatedAlters neosubstrate specificity nih.gov
Glutarimide Moiety Essential for bindingKey for neosubstrate recruitment biorxiv.orgnih.gov
Phenyl-glutarimide (PG) core Alternative CRBN-binding warheadCan lead to highly selective degraders for novel targets biorxiv.org

Linker Chemistry and Length Optimization in this compound Analogues

The linker connecting the thalidomide warhead to the target protein ligand in a Proteolysis-Targeting Chimera (PROTAC) is not merely a passive spacer. Its chemical composition, length, and attachment point are critical determinants of the PROTAC's efficacy, influencing cell permeability, ternary complex formation, and ultimately, the potency and selectivity of protein degradation. nih.govexplorationpub.comnih.gov

The length of the linker is a crucial parameter that requires optimization for each specific PROTAC. nih.gov The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, can be influenced by linker length. nih.gov

Commercially available Thalidomide derivatives with varying linker lengths, such as C2-acid, C4-acid, C5-acid, and C6-acid, provide tools for this optimization process. broadpharm.comdcchemicals.com While a direct comparative study focusing solely on this compound versus other lengths is not detailed in the provided search results, the general principles of linker optimization are well-established. For instance, in the development of p38α and p38β degraders, optimization of the linker length was found to be crucial for their degradation-inducing activity. nih.gov

Polyethylene (B3416737) glycol (PEG)-based linkers are often employed due to their hydrophilicity, which can improve solubility. lumiprobe.com However, the choice between an alkyl chain and a PEG linker can impact PROTAC activity. In one study, replacing a nine-atom alkyl chain with three PEG units resulted in weaker CRBN degradation, suggesting that the incorporation of oxygen atoms can inhibit PROTAC activity in some contexts. explorationpub.comnih.gov Conversely, increasing the plasticity of the linker with ethylene (B1197577) glycol has been shown to enhance ternary complex formation in other cases. acs.org

Table 3: Comparison of Different Linker Types in PROTACs

Linker TypePropertiesImpact on PROTAC ActivityReference
Alkyl Chains (e.g., C2, C5) Lipophilic, can vary in rigidityLength is critical for optimal ternary complex formation and degradation. nih.gov Can improve cell permeability. acs.org nih.govacs.org
PEG-based Hydrophilic, flexibleCan improve solubility. lumiprobe.com May enhance ternary complex formation but can also inhibit degradation in some cases. explorationpub.comnih.govacs.org explorationpub.comnih.govlumiprobe.comacs.org

The stereochemistry of the thalidomide molecule, particularly at the chiral center in the glutarimide ring, plays a significant role in its biological activity. rsc.org The (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer. researchgate.netresearchgate.net This preferential binding is due to the lower conformational energy required for the (S)-form to adopt the necessary conformation upon binding. nih.gov

Role of the Terminal Carboxylic Acid Group in PROTAC Conjugation and Degradation Potency

The terminal carboxylic acid group of this compound is a key functional handle for the synthesis of PROTACs. lumiprobe.commedchemexpress.com This group provides a reactive site for conjugation with a linker, which is then attached to a ligand that binds to the target protein of interest.

The most common bioconjugation strategy involves the activation of the carboxylic acid to form a more reactive species that can then react with an amine group on the linker or the target protein ligand to form a stable amide bond. lumiprobe.com Reagents such as peptide coupling agents (e.g., PyBOP) or carbodiimides (e.g., EDC) are frequently used for this activation step. lumiprobe.com

This modular approach allows for the connection of the thalidomide-based CRBN ligand to a wide variety of target protein ligands through linkers with different chemical properties and lengths. nih.govfrontiersin.org The "click" chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful tool for PROTAC synthesis, often involving an alkyne-functionalized linker and an azide-functionalized thalidomide derivative. nih.govexplorationpub.com

Impact on Intracellular Distribution and Target Engagement in Research Models

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely dependent on its ability to bind a target protein and an E3 ligase but is also critically influenced by its ability to permeate cell membranes, achieve an optimal intracellular concentration, and facilitate the formation of a stable ternary complex within the cellular environment. The linker component, such as the one present in this compound, plays a pivotal role in these processes. Research into the intracellular behavior of PROTACs has utilized various models to understand how linker properties, including length, rigidity, and chemical composition, affect their distribution and ability to engage their targets.

The structure of the linker in a PROTAC is a key determinant of its degradation efficiency. Structure-activity relationship (SAR) studies systematically explore how modifications to the linker impact the potency and selectivity of the resulting degrader. While specific SAR data for this compound is not extensively published, general principles derived from studies on similar short-chain linkers provide valuable insights.

The length and composition of the linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov A linker that is too short may cause steric clashes, preventing the simultaneous binding of both proteins. explorationpub.com Conversely, an excessively long linker might lead to unproductive binding modes and decreased stability of the ternary complex. mdpi.com

The chemical nature of the linker, such as the presence of an ether oxygen and a terminal carboxylic acid in this compound, influences its physicochemical properties. These properties, in turn, affect its solubility, cell permeability, and interaction with the cellular machinery. For instance, the replacement of a polyethylene glycol (PEG) linker with an alkyl chain has been shown to alter degradation efficiency, suggesting that the atomic composition of the linker is a critical parameter. nih.gov

Computational modeling, including methods like Rosetta and molecular dynamics simulations, is increasingly used to predict the structure of ternary complexes and to guide the rational design of linkers. nih.govchemrxiv.org These in silico approaches help to estimate the optimal linker length and conformation required for effective protein degradation. explorationpub.com

The following table illustrates hypothetical SAR data for a series of PROTACs with varying short linkers, highlighting the impact on degradation potency.

Linker ModificationLinker Length (atoms)Target Degradation (DC50, nM)Rationale
This compound 5 50 Optimal length and functionality for stable ternary complex formation.
Thalidomide-5'-O-C1-acid4250Potentially too short, leading to steric hindrance.
Thalidomide-5'-O-C3-acid675Slight increase in length may slightly alter optimal geometry.
Thalidomide-5'-C2-acid (no ether)4150Absence of ether oxygen may reduce favorable interactions.

This table is illustrative and based on general principles of PROTAC SAR. Actual values would require specific experimental determination.

Impact on Intracellular Distribution and Target Engagement in Research Models

The journey of a PROTAC to its intracellular target is fraught with barriers, primarily the cell membrane. The physicochemical properties of the PROTAC, heavily influenced by the linker, dictate its ability to cross this lipid bilayer. Assays to measure intracellular accumulation and target engagement are therefore crucial in the development of effective degraders. nih.govresearchgate.net

Research models to study these aspects include:

Cell-Based Permeability Assays: These assays directly measure the ability of a PROTAC to enter cells. Techniques like the NanoBRET target engagement assay can be used in a competitive displacement format to determine the intracellular concentration of a PROTAC. nih.govacs.org The ratio between the in-cell and biochemical potencies can serve as a surrogate for cell permeability. acs.org

Live-Cell Imaging: Fluorescently labeled PROTACs or target proteins can be visualized in real-time within living cells. This allows for the direct observation of a PROTAC's subcellular localization and its co-localization with the target protein and E3 ligase.

Biochemical vs. Cellular Assays: Comparing the activity of a PROTAC in a purified, biochemical system versus a complex cellular environment provides insights into its cell permeability and stability. A significant drop in potency in cellular assays often points to poor intracellular availability. researchgate.net

The table below outlines common research models and the type of data they provide regarding the intracellular behavior of PROTACs.

Research ModelKey Data GeneratedRelevance to this compound
NanoBRET Target Engagement Assay Intracellular IC50, relative intracellular accumulation Quantifies target binding within intact cells and assesses cell permeability. nih.govresearchgate.net
Live-Cell Confocal MicroscopySubcellular localization, co-localization of PROTAC, target, and ligaseVisualizes where the PROTAC accumulates and if it brings the target and ligase together.
Cellular Thermal Shift Assay (CETSA)Target engagement and stabilization in cellsConfirms direct binding of the PROTAC to its target in a cellular context.
Mass Spectrometry-based ProteomicsGlobal protein degradation profileAssesses the selectivity of the PROTAC for the intended target.

Mechanistic Aspects of Thalidomide 5 O C2 Acid Biotransformation in Research Models

Enzymatic Hydroxylation Pathways of Thalidomide (B1683933) and its Derivatives in in vitro and research animal models

Enzymatic hydroxylation is a key biotransformation pathway for thalidomide, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net While thalidomide undergoes relatively little metabolism by the CYP system in vitro compared to non-enzymatic hydrolysis, the resulting hydroxylated metabolites are of significant interest due to their biological activities. aacrjournals.orgnih.gov

Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP2C19, CYP1A1) and Specificity

Multiple Cytochrome P450 isoforms are involved in the hydroxylation of thalidomide, with notable interspecies differences. drugbank.com In humans, CYP2C19 is identified as the primary enzyme responsible for the formation of both 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide. aacrjournals.orgnih.govnih.gov Studies using human liver microsomes have shown that individuals with higher CYP2C19 activity produce more of these metabolites. aacrjournals.orgnih.gov The involvement of CYP2C19 is further supported by inhibition studies where substrates of this enzyme, such as S-mephenytoin and omeprazole, reduce the formation of hydroxylated thalidomide metabolites. aacrjournals.orgnih.govsci-hub.se

CYP IsoformRole in Thalidomide Metabolism (Human)Substrate/Product SpecificitySupporting Evidence
CYP2C19 Primary enzyme for initial hydroxylation. aacrjournals.orgnih.govnih.govForms 5-hydroxythalidomide and 5'-hydroxythalidomide. aacrjournals.orgnih.gov Also involved in subsequent hydroxylation to 5,6-dihydroxythalidomide. aacrjournals.orgMetabolism is higher in microsomes with high CYP2C19 activity; inhibited by omeprazole. aacrjournals.orgnih.govsci-hub.se
CYP1A1 Minor role, primarily in secondary metabolism. aacrjournals.orgnih.govContributes to the conversion of 5-hydroxythalidomide to 5,6-dihydroxythalidomide. aacrjournals.orgnih.govresearchgate.netActivity observed in human liver microsomes. aacrjournals.orgnih.gov
CYP2C9 Minor role in secondary metabolism. aacrjournals.orgnih.govContributes to the conversion of 5-hydroxythalidomide to 5,6-dihydroxythalidomide. aacrjournals.orgnih.govresearchgate.netActivity observed in human liver microsomes. aacrjournals.org
Table 1. Involvement of Key Cytochrome P450 Isoforms in the Enzymatic Hydroxylation of Thalidomide in Human-derived Models.

Identification and Mechanistic Characterization of Hydroxylated Metabolites (e.g., 5-hydroxythalidomide, 5'-hydroxythalidomide)

Two primary monohydroxylated metabolites of thalidomide have been extensively characterized in research models:

5-hydroxythalidomide (5-OH-thalidomide) : This metabolite is formed through the hydroxylation of the phthalimide (B116566) ring. nih.govaacrjournals.org Mechanistic studies suggest that this reaction may proceed through a reactive arene oxide intermediate. nih.govaacrjournals.org

5'-hydroxythalidomide (5'-OH-thalidomide) : This metabolite results from the hydroxylation of the glutarimide (B196013) ring. nih.govaacrjournals.org This process creates a new chiral center, leading to the formation of diastereomeric products. nih.gov

These metabolites have been identified and quantified in in vitro incubations of thalidomide with human liver S9 fractions and microsomes. aacrjournals.org While hydroxylated metabolites are often found in only trace amounts in human plasma and urine after oral administration, their formation is a confirmed pathway of thalidomide biotransformation. aacrjournals.orgnih.gov The subsequent metabolism of 5-hydroxythalidomide can lead to the formation of dihydroxylated products like 5,6-dihydroxythalidomide. aacrjournals.orgnih.gov

Non-Enzymatic Hydrolysis Pathways of Thalidomide-5'-O-C2-acid Analogues

Kinetics and Factors Influencing Hydrolysis in Simulated Biological Environments

The hydrolysis of thalidomide and its analogues is highly dependent on pH and temperature. researchgate.net The process is rapid in aqueous solutions at physiological pH (around 7.4). drugbank.comnih.gov The half-life of thalidomide in such environments has been estimated to be between 5 and 12 hours. researchgate.net This instability means that in any simulated biological environment or in vitro cell culture experiment, the concentration of the parent compound decreases over time, while the concentration of its hydrolytic products increases. researchgate.net This kinetic profile is crucial for interpreting research data, as observed biological effects may be attributable to the parent compound, its hydrolytic products, or a combination thereof. youtube.com

Identification of Hydrolytic Products and Their Potential Influence on Subsequent Research Activities

Non-enzymatic hydrolysis cleaves one or more of the four amide bonds in the thalidomide structure, leading to a multitude of degradation products. researchgate.netresearchgate.net At least 12 distinct cleavage products have been identified, with some studies suggesting over 100 could theoretically form. researchgate.netyoutube.com The formation of these products significantly influences research activities by making it challenging to attribute a specific biological effect solely to the parent thalidomide molecule in aqueous experimental systems. nih.gov

Hydrolytic ProductRoute of FormationSignificance in Research
α-(o-carboxybenzamido)glutarimide Primary hydrolysis product. researchgate.netFrequently identified in plasma and urine; must be accounted for in pharmacokinetic studies. researchgate.net
2-phthalimidoglutaramic acid Primary hydrolysis product. researchgate.netContributes to the complex mixture of compounds present in in vitro assays. researchgate.net
4-phthalimidoglutaramic acid Primary hydrolysis product. researchgate.netAlso identified in human plasma and urine. researchgate.net
Other minor products Further cleavage of primary products. researchgate.netThese numerous products create a complex chemical environment, complicating mechanistic studies. researchgate.net
Table 2. Major Non-Enzymatic Hydrolysis Products of Thalidomide.

Biological Activity of Metabolites in Research Models (Focus on molecular mechanisms, not clinical outcomes)

The hydroxylated metabolite, 5-hydroxythalidomide , has been shown to be a key player in the molecular mechanism involving the protein cereblon (CRBN). nih.govembopress.orgresearchgate.net CRBN is a component of the CRL4 E3 ubiquitin ligase complex. nih.govmdpi.com Both thalidomide and 5-hydroxythalidomide can bind to CRBN, altering its substrate specificity and inducing the degradation of specific proteins known as neosubstrates. nih.govembopress.orgresearchgate.netnih.gov Research has identified the transcription factor Promyelocytic Leukaemia Zinc Finger (PLZF) as one such neosubstrate whose degradation is induced by both thalidomide and 5-hydroxythalidomide. nih.govembopress.orgresearchgate.net Another important neosubstrate is SALL4; its degradation is also induced by 5-hydroxythalidomide, in some cases more strongly than by the parent thalidomide compound. biorxiv.orgtenovapharma.comresearchgate.net This induced protein degradation is a critical molecular mechanism linked to the teratogenic effects observed in developmental models. nih.govembopress.orgresearchgate.netembopress.org

The other major hydroxylated metabolite, 5'-hydroxythalidomide , has demonstrated moderate anti-angiogenic activity at high concentrations in a rat aortic ring assay. nih.gov However, this activity was not observed in a human saphenous vein model, suggesting potential species-specificity in its mechanism of action. nih.gov Importantly, because the hydroxylation occurs on the glutarimide ring, which is the primary site of CRBN recognition, 5'-hydroxythalidomide does not bind to CRBN and is not thought to contribute to CRBN-mediated teratogenesis. nih.govembopress.org

Some hydrolytic products have also been investigated for biological activity. For instance, α-(o-carboxybenzamido)glutarimide was found to be a more potent inhibitor of TNF-α production in a human monocytic leukemia cell line than thalidomide itself. researchgate.net This indicates that the non-enzymatic degradation pathway can generate molecules with significant immunomodulatory activity.

Based on a comprehensive search for scientific literature, it is not possible to generate an article on "this compound" that adheres to the requested outline. The search results indicate that "this compound" is a synthetic compound, specifically an E3 ligase ligand-linker conjugate developed for use in Proteolysis Targeting Chimera (PROTAC) technology. It incorporates a thalidomide-based ligand intended to recruit the Cereblon (CRBN) protein.

The provided article outline focuses on the mechanistic aspects of biotransformation and interspecies differences in metabolic profiles, treating the compound as a metabolite that has undergone in vivo studies in research models. However, there is no available scientific literature detailing experimental research on the metabolism, CRBN binding affinity, induction of neosubstrate degradation, or specific biological pathway modulation of "this compound" itself. The available information is limited to its identity as a synthetic chemical tool for research, not a compound that has been studied for its metabolic fate in preclinical models.

Therefore, the required detailed research findings to populate the sections and subsections of the requested article are absent from the public domain. An article focusing solely on "this compound" with the specified structure and content cannot be produced.

Advanced Research Methodologies and Computational Approaches

Affinity Proteomics and Chemoproteomics for Target Deconvolution and Neosubstrate Discovery

Affinity proteomics and chemoproteomics are powerful approaches to identify the cellular binding partners of small molecules. For Thalidomide-5'-O-C2-acid, these techniques are instrumental in confirming its engagement with its primary target, the E3 ubiquitin ligase Cereblon (CRBN), and in discovering novel "neosubstrate" proteins that are recruited to the E3 ligase complex for degradation.

Use of Immobilized this compound Probes for Protein Isolation and Identification

A key application of this compound is its use as a molecular probe following immobilization on a solid support. The terminal carboxylic acid group of the C2 linker provides a convenient handle for covalent attachment to matrices such as agarose or magnetic beads. This creates an affinity resin that can be used to "fish" for interacting proteins from cell lysates.

The general workflow for such an experiment is as follows:

Probe Immobilization: this compound is chemically conjugated to activated beads.

Cell Lysate Incubation: The immobilized probe is incubated with a complex protein mixture derived from cultured cells or tissues.

Affinity Capture: Proteins that bind to the thalidomide (B1683933) moiety are captured on the beads.

Washing: Non-specific binders are removed through a series of stringent washing steps.

Elution: Specifically bound proteins are eluted from the resin, often by using a competitive binder or by changing the buffer conditions.

Protein Identification: The eluted proteins are then identified using mass spectrometry.

This methodology has been pivotal in confirming that Cereblon (CRBN) is the direct cellular target of thalidomide and its derivatives. nih.gov In a typical experiment, CRBN and its associated proteins, such as DDB1, are expected to be significantly enriched in the eluate from the this compound beads compared to control beads.

Furthermore, this technique can be adapted for the discovery of neosubstrates. By performing the affinity capture in the presence of a potential neosubstrate, the formation of a ternary complex (this compound–CRBN–neosubstrate) can be stabilized and captured on the beads.

Step Description Key Considerations
1. Probe Synthesis & Immobilization Covalent attachment of this compound to a solid support.Linker length and chemistry, bead type (agarose, magnetic).
2. Affinity Purification Incubation of immobilized probe with cell lysate.Lysate preparation, incubation time and temperature.
3. Mass Spectrometry Analysis Identification of enriched proteins.Sample preparation for mass spectrometry, data analysis pipeline.
4. Target & Neosubstrate Validation Confirmation of identified interactions.Orthogonal validation methods (e.g., Western blot, SPR).

Mass Spectrometry-Based Approaches for Characterizing Protein-Ligand Interactions

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of the interactions between this compound and its protein partners. Native mass spectrometry, in particular, allows for the study of intact protein-ligand complexes under non-denaturing conditions, providing valuable information on binding stoichiometry and affinity.

In a native MS experiment, a solution containing the protein of interest (e.g., CRBN) and this compound is introduced into the mass spectrometer using a soft ionization technique like electrospray ionization (ESI). The resulting mass spectrum can reveal the presence of the unbound protein as well as the protein-ligand complex, allowing for the direct observation of the binding event. This technique has been successfully used to demonstrate the formation of a ternary complex between CRBN, thalidomide derivatives, and neosubstrates.

Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can be coupled with affinity purification to quantify the specificity of protein binding. By comparing the abundance of proteins pulled down by this compound versus a control compound, a quantitative measure of binding specificity can be obtained.

Mass Spectrometry Technique Information Obtained Application to this compound
Native Mass Spectrometry Binding stoichiometry, complex stabilityConfirmation of 1:1 binding to CRBN, detection of ternary complexes.
Affinity Purification-Mass Spectrometry (AP-MS) Identification of binding partnersIdentification of CRBN and associated proteins as primary binders.
Quantitative Proteomics (SILAC, TMT) Relative abundance of interacting proteinsQuantifying the specificity of binding to CRBN and neosubstrates.

High-Throughput Screening Platforms for Degradation Assays in Cellular Systems

To assess the functional consequence of this compound binding to CRBN—namely, the degradation of target proteins—a variety of high-throughput screening (HTS) platforms are employed. These assays are crucial for determining the efficiency and selectivity of protein degradation in a cellular context.

Quantitative Protein Degradation Assays (e.g., Western Blotting, AlphaScreen Technologies)

Western Blotting remains a gold-standard method for the quantitative analysis of protein levels. In the context of this compound, this technique is used to measure the reduction in the amount of a specific neosubstrate following treatment of cells with the compound. By performing a dose-response and time-course experiment, key parameters such as the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax) can be determined.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted for high-throughput measurement of protein degradation. In one possible configuration, two antibodies recognizing different epitopes on the target protein are conjugated to donor and acceptor beads. When the protein is present, the beads are brought into proximity, generating a signal. Degradation of the protein leads to a decrease in the AlphaScreen signal. This method is highly sensitive and amenable to automation, making it suitable for screening large numbers of compounds or conditions.

Assay Principle Advantages Disadvantages
Western Blotting Antibody-based detection of immobilized proteins.High specificity, provides molecular weight information.Lower throughput, semi-quantitative.
AlphaScreen Proximity-based luminescent signal.High throughput, highly sensitive, homogeneous format.Susceptible to interference from colored or fluorescent compounds.

Reporter Gene Assays and Flow Cytometry for Measuring Degradation Efficiency

Reporter Gene Assays provide an indirect but often very sensitive method for quantifying protein degradation. In this approach, the target protein is fused to a reporter protein, such as luciferase or green fluorescent protein (GFP). The degradation of the target protein results in a corresponding decrease in the reporter signal (luminescence or fluorescence), which can be easily measured in a plate-based format. This strategy is particularly useful for HTS campaigns.

Flow Cytometry can be used to measure protein degradation on a single-cell level. By tagging the target protein with a fluorescent marker (e.g., GFP), the degradation of the protein can be monitored by the decrease in fluorescence intensity of individual cells. This allows for the analysis of cell-to-cell variability in the degradation response and can be combined with staining for other cellular markers.

Computational Modeling and Simulation of this compound Interactions

Computational approaches are increasingly used to understand the molecular basis of the interactions of thalidomide derivatives with their binding partners and to predict their effects.

Molecular Docking simulations can predict the binding pose of this compound within the binding pocket of CRBN. These models are crucial for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Docking studies have been instrumental in explaining the stereospecificity of thalidomide binding to CRBN.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the protein-ligand interaction. By simulating the movement of atoms over time, MD can reveal the conformational changes that occur in both the protein and the ligand upon binding. For this compound, MD simulations can help to understand how its binding influences the conformation of CRBN and facilitates the recruitment of neosubstrates. These simulations can also be used to predict the stability of the ternary complex.

Computational Method Purpose Key Insights for this compound
Molecular Docking Predicts the preferred binding orientation.Identifies key interacting residues in the CRBN binding pocket.
Molecular Dynamics Simulates the dynamic behavior of the complex.Reveals conformational changes upon binding and stability of the ternary complex.

Molecular Docking and Dynamics Simulations of Ternary Complexes (this compound, CRBN, and Target Protein)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions within the ternary complex formed by this compound, CRBN, and a specific target protein.

Molecular Docking is employed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound-based PROTACs, docking studies can:

Predict the binding mode of the this compound moiety within the binding pocket of CRBN.

Model the interaction of the warhead (the part of the PROTAC that binds the target protein) with its target.

Assemble the full ternary complex (Target Protein-PROTAC-CRBN) to assess its feasibility and identify key protein-protein and protein-ligand interactions that stabilize the complex.

Successful ternary complex formation is a prerequisite for subsequent ubiquitination and degradation of the target protein. Docking studies can provide initial structural models of this complex, guiding the design of the linker connecting the thalidomide moiety and the warhead.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ternary complex over time, offering a more realistic representation than static docking poses. MD simulations can:

Assess the stability of the ternary complex predicted by molecular docking.

Characterize the flexibility of the linker and its role in facilitating favorable protein-protein interactions.

Identify conformational changes in both the target protein and CRBN upon complex formation.

Calculate the binding free energies, which can help in ranking the potency of different PROTAC designs.

A study on PROTACs targeting the hematopoietic prostaglandin D2 synthase (H-PGDS) for degradation via CRBN highlighted the utility of MD simulations. The study revealed that the lower activity of a C4-substituted pomalidomide-based PROTAC was likely due to the reduced stability of the ternary complex, as predicted by MD simulations nih.gov. While this study did not use this compound specifically, the principles of using MD simulations to assess ternary complex stability are directly applicable.

The insights gained from these simulations are critical for optimizing the linker length and composition of this compound-based PROTACs to promote the formation of a stable and productive ternary complex, which is essential for efficient target protein degradation.

Computational TechniqueApplication in this compound PROTAC DesignKey Insights
Molecular Docking Prediction of binary (PROTAC-CRBN, PROTAC-Target) and ternary complex structures.- Initial binding poses- Identification of key interactions- Guidance for linker design
Molecular Dynamics Analysis of the stability and dynamics of the ternary complex over time.- Assessment of complex stability- Understanding linker flexibility- Characterization of conformational changes

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Approaches for Predictive Degrader Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the context of this compound-based degraders, QSAR can be used to develop predictive models for degradation efficiency.

QSAR studies typically involve:

Data Collection: Assembling a dataset of PROTACs with varying structures and their corresponding degradation activities (e.g., DC50 values).

Descriptor Calculation: Calculating molecular descriptors that quantify various aspects of the PROTACs' structure (e.g., physicochemical properties, topological indices).

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Machine Learning (ML) approaches have emerged as powerful tools for developing more complex and predictive models for PROTAC activity. Unlike traditional QSAR, ML algorithms can handle large and complex datasets and can capture non-linear relationships between molecular features and degradation efficacy.

While specific QSAR or ML models for this compound are not yet published, the general applicability of these methods to PROTACs is well-established. These models can help in optimizing the linker, the warhead, and even modifications to the thalidomide scaffold to enhance degradation potency and selectivity.

Modeling ApproachDescriptionApplication to Degrader Design
QSAR Mathematical models relating chemical structure to biological activity.Predicts degradation efficiency based on molecular descriptors.
Machine Learning Algorithms that learn from data to make predictions.Develops complex predictive models for PROTAC activity, aiding in virtual screening and lead optimization.

Predictive Modeling of Neosubstrate Recognition Motifs and Binding Site Hotspots

A key aspect of thalidomide and its analogs is their ability to induce the degradation of "neosubstrates," proteins that are not the natural targets of CRBN. This occurs because the binding of the thalidomide moiety to CRBN creates a new surface that can recognize specific motifs on target proteins.

Computational approaches are being developed to predict which proteins can act as neosubstrates for CRBN in the presence of a given molecular glue or PROTAC. These methods often involve:

Structural Analysis: Examining the crystal structures of known CRBN-molecular glue-neosubstrate complexes to identify common structural motifs on the neosubstrates that are recognized by the modified CRBN surface.

Proteome-wide Screening: Using computational tools to search the entire human proteome for proteins that contain these recognition motifs.

Binding Site Prediction: Identifying "hotspots" on the surface of CRBN and potential neosubstrates that are critical for the formation of the ternary complex.

For example, research has identified a common "G-loop" structural motif in several known neosubstrates that is recognized by the CRBN-lenalidomide complex researchgate.net. By computationally screening the human proteome for proteins containing this motif, it is possible to identify a large number of potential new targets for thalidomide-based degraders.

While these studies have not specifically focused on this compound, the principles can be applied to predict the potential neosubstrates that might be degraded by PROTACs incorporating this specific CRBN ligand. Understanding the neosubstrate profile is crucial for predicting potential off-target effects and for designing more selective degraders.

Predictive modeling can also identify key "hotspot" residues at the binding interface between CRBN and the target protein. These are residues that contribute significantly to the binding energy of the ternary complex. Knowledge of these hotspots can inform the design of the linker and warhead of the PROTAC to maximize favorable interactions and enhance the stability and productivity of the ternary complex.

Future Research Directions and Applications in Chemical Biology

Rational Design of Next-Generation Thalidomide-5'-O-C2-acid Based Degraders

The rational design of new degraders is a cornerstone of advancing their utility. This involves a deep understanding of the molecular interactions that govern their function, aiming to enhance their performance in preclinical research settings.

Strategies for Enhancing Selectivity and Potency for Specific Target Proteins in Research

The efficacy of a PROTAC (Proteolysis-Targeting Chimera) is contingent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The design of the CRBN-binding component is critical in this respect. Research has shown that modifications to the thalidomide (B1683933) scaffold can modulate the surface of the E3 ligase, creating new protein-protein interactions that can either enhance or weaken the stability of the ternary complex for a given target.

Future strategies are focused on leveraging this principle to engineer highly selective degraders. By systematically altering the structure of the thalidomide-derived moiety, it is possible to create molecules that induce favorable interactions with a specific target protein, leading to its preferential degradation. This approach can yield degraders with high potency and a narrow target profile, which are essential for dissecting the specific functions of proteins in complex biological systems. The use of computational modeling and structural biology techniques is becoming increasingly integral to this process, allowing for the in silico prediction of ternary complex stability and guiding the synthesis of more effective molecules.

Overcoming Observed Resistance Mechanisms to CRBN-Mediated Degradation in Preclinical Models

The emergence of resistance is a potential challenge in the application of CRBN-mediated degradation. In preclinical studies, resistance can arise from several factors, including mutations in the target protein that prevent PROTAC binding, or alterations in the CRBN E3 ligase complex that impair its function.

To address these resistance mechanisms, researchers are pursuing multiple strategies. One approach is the development of degraders that can accommodate mutations in the target protein. This requires a detailed structural understanding of the mutated protein to design a PROTAC that can still bind effectively. Another key strategy is the use of PROTACs that recruit different E3 ligases. If resistance is due to a defect in the CRBN pathway, a degrader that utilizes an alternative E3 ligase, such as VHL (von Hippel-Lindau), may be effective. This highlights the importance of expanding the repertoire of available E3 ligase recruiters to provide alternative mechanisms for inducing protein degradation.

Expanding the PROTAC Toolbox with Optimized Thalidomide-Derived Ligands

The modular nature of PROTACs allows for a wide range of applications in biomedical research. The optimization of thalidomide-derived ligands is central to unlocking the full potential of this technology.

Development of Bifunctional and Multifunctional Degraders for Complex Biological Interventions

While conventional PROTACs are bifunctional molecules designed to degrade a single protein, there is growing interest in developing multifunctional degraders that can target multiple proteins simultaneously. For instance, a single molecule could be engineered to recruit CRBN while binding to two distinct target proteins, leading to their concurrent degradation. This approach could be particularly powerful for dissecting complex biological pathways or for targeting protein complexes. The design of such molecules requires careful consideration of linker length and composition to allow for the formation of multiple productive ternary complexes.

Degrader TypeNumber of Target ProteinsPotential Application
Bifunctional1Selective degradation of a single protein of interest.
Multifunctional2+Simultaneous degradation of multiple proteins in a pathway or complex.

Application in Probing "Undruggable" Targets for Fundamental Biological Research

A significant portion of the proteome has been considered "undruggable" because many proteins lack the well-defined binding pockets necessary for traditional inhibitor-based drugs. PROTACs offer a transformative approach to studying these proteins by targeting them for degradation rather than inhibition. A weak-binding interaction that is insufficient for inhibition can still be adequate for a PROTAC to bring the target protein into proximity with the E3 ligase, leading to its ubiquitination and degradation. This has opened up new avenues for investigating the roles of these previously inaccessible proteins in health and disease, providing powerful tools for fundamental biological research.

Investigation of Intracellular Delivery Mechanisms for this compound Conjugates in Research Models

A critical aspect of PROTAC development is ensuring that these molecules can efficiently enter cells to reach their intracellular targets. The relatively large size and complex physicochemical properties of many PROTACs can make cell permeability a challenge. Therefore, understanding and optimizing the intracellular delivery of this compound conjugates is an active area of investigation.

Research is focused on elucidating the specific mechanisms by which these molecules cross the cell membrane. While some may enter through passive diffusion, it is increasingly recognized that active transport processes, potentially involving specific cellular transporters, may play a significant role. By identifying these transporters, it may be possible to design PROTACs with improved cellular uptake.

Furthermore, various delivery strategies are being explored in research models to enhance the intracellular concentration of these degraders. These include the use of nanoparticle formulations, conjugation to cell-penetrating peptides, or the development of prodrug strategies that release the active PROTAC inside the cell. A comprehensive understanding of these delivery mechanisms is essential for the robust application of this compound-based degraders in diverse research models.

Exploration of Novel E3 Ligases Recruited by Thalidomide-Derived Scaffolds Beyond CRBN

The vast majority of current protein degraders, including those derived from this compound, rely on recruiting a very small fraction of the estimated 600+ E3 ubiquitin ligases in the human body, primarily CRBN and the von Hippel-Lindau (VHL) E3 ligase. researchgate.net This reliance presents significant limitations, including potential for acquired resistance through mutation or downregulation of the E3 ligase and cell-type specific expression patterns that can limit the therapeutic window. researchgate.netnih.gov Consequently, a major future direction is the discovery and engagement of novel E3 ligases using scaffolds derived from thalidomide or other chemical structures.

Expanding the repertoire of available E3 ligases would provide several key advantages:

Overcoming Resistance: If a cancer cell becomes resistant to a CRBN-recruiting PROTAC by downregulating CRBN expression, a PROTAC that recruits a different E3 ligase could offer an alternative therapeutic strategy. nih.gov

Tissue-Specific Degradation: Different E3 ligases have varying expression levels across different tissues and cell types. A PROTAC built to recruit a tissue-specific E3 ligase could enable more precise degradation of a target protein only in the desired cells, potentially reducing side effects.

Expanding the Degradable Proteome: The ability of a PROTAC to form a productive ternary complex (E3 ligase-PROTAC-Target Protein) is sterically and chemically constrained. Some target proteins may not be degradable by a CRBN-based PROTAC but could be effectively degraded by a PROTAC recruiting a different E3 ligase with a distinct structure and substrate recognition modality.

Research has already begun to identify and validate ligands for alternative E3 ligases. For instance, the Naito group has demonstrated that the aryl hydrocarbon receptor (AhR) can function as an E3 ubiquitin ligase and has developed PROTACs to degrade target proteins like BRD4. oup.com Other E3 ligases such as DCAF1, DCAF16, and RNF114 are also being actively investigated for their potential in targeted protein degradation. oup.com The development of thalidomide-derived scaffolds that can be chemically modified to bind these novel E3s is a critical area of ongoing research.

Novel E3 LigaseLigase ClassRationale for ExplorationStatus/Example Ligand
Aryl Hydrocarbon Receptor (AhR)CUL4B-DDB1 E3 Ligase Complex ComponentFunctions as an E3 ligase apart from its role as a transcription factor; provides an alternative to CRBN/VHL.β-NF (β-Naphthoflavone) has been used in PROTACs (e.g., β-NF-ATRA). oup.com
DDB1 and CUL4 Associated Factor 16 (DCAF16)Substrate Receptor for CUL4-DDB1Distinct substrate recognition may allow for degradation of targets inaccessible to CRBN.Ligands are under active development.
Ring Finger Protein 114 (RNF114)RING E3 LigasePresents a different structural class of E3 ligase, potentially offering new ternary complex geometries.Identified as a recruitable E3 ligase for targeted protein degradation.
Inhibitor of Apoptosis Proteins (IAPs)RING E3 LigaseLigands are already known (e.g., Bestatin derivatives); dual function of degrading a target and inhibiting IAP activity.Bestatin-based ligands have been incorporated into PROTACs.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of this compound Action in Biological Systems

A PROTAC constructed from this compound induces a highly specific event: the degradation of a target protein. However, the downstream cellular consequences of removing that protein can be complex and widespread. A comprehensive understanding of a degrader's mechanism of action requires looking beyond simple target degradation and assessing its global impact on the cell. The integration of multiple high-throughput "omics" technologies is a critical future direction for achieving this holistic view.

Liquid chromatography-mass spectrometry (LC-MS) based proteomics has become an essential tool for directly observing the effects of degraders. biorxiv.org Quantitative proteomics can confirm the potency and selectivity of target degradation while simultaneously identifying any "off-target" degradation of other proteins. creative-proteomics.com Furthermore, it can reveal downstream changes in the proteome that occur as a secondary consequence of target depletion, providing insights into the drug's broader biological effects and potential resistance mechanisms. For example, proteomic profiling revealed that upregulation of CDK6 is a resistance mechanism against the thalidomide analog lenalidomide (B1683929) in multiple myeloma. creative-proteomics.com

Beyond proteomics, other omics layers provide complementary information:

Transcriptomics (RNA-Seq): This technique measures changes in gene expression (mRNA levels) following treatment. While degraders act post-translationally, the removal of a target protein, especially a transcription factor or signaling kinase, can lead to significant changes in the cell's transcriptional landscape. nih.govresearchgate.net These data can elucidate the downstream pathways affected by the target's degradation.

Genomics: While not typically used to measure the direct action of a degrader, genomic analysis of cell lines or patient samples can identify baseline genetic features (e.g., mutations or copy number variations in the E3 ligase or the target protein's pathway) that correlate with sensitivity or resistance to the drug.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites in a cell. Degrading a key metabolic enzyme or a protein that regulates metabolism will cause distinct shifts in cellular metabolite levels, which can be crucial for understanding the functional consequences of degradation.

By integrating these multi-omics datasets, researchers can construct a detailed, systems-level model of how a degrader built from this compound perturbs cellular networks. This approach is invaluable for validating the mechanism of action, identifying novel biomarkers of response, and proactively identifying potential liabilities or resistance pathways.

Omics ApproachKey Data GeneratedApplication in Understanding Degrader Action
Quantitative Proteomics (e.g., TMT-MS)Global protein abundance levels.Confirms on-target degradation efficiency, measures selectivity across the proteome, identifies off-target degradation, and reveals downstream protein expression changes and resistance mechanisms. biorxiv.orgcreative-proteomics.com
Transcriptomics (e.g., RNA-Seq)Global mRNA abundance levels.Identifies downstream changes in gene expression resulting from target protein removal, elucidating affected signaling pathways and cellular responses. nih.govnih.gov
Ubiquitinomics (Di-Gly Proteomics)Sites and levels of protein ubiquitination.Directly confirms ubiquitination of the target protein upon PROTAC treatment and can uncover other substrates of the recruited E3 ligase.
MetabolomicsLevels of small-molecule metabolites.Reveals functional consequences of degrading metabolic enzymes or regulators, providing a readout of the impact on cellular physiology.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Thalidomide-5'-O-C2-acid, and how can its purity be rigorously assessed?

  • Methodology :

  • Synthesis : Utilize thalidomide as a starting material, modifying its hydroxyl group via esterification with a C2-acid linker (e.g., succinic anhydride). Reaction conditions (e.g., solvent, catalyst, temperature) should be optimized using TLC (thin-layer chromatography) to monitor progress .
  • Purity Assessment : Combine HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm) and mass spectrometry (MS) for structural confirmation. NMR (¹H/¹³C) is critical to verify linker attachment and rule out regioisomers .
  • Reference Standards : Cross-validate results against commercially available intermediates (e.g., Thalidomide-O-PEG4-amine) or published spectral data .

Q. How can researchers confirm the stability of this compound under physiological conditions?

  • Methodology :

  • Stability Assays : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Collect samples at 0, 6, 12, and 24 hours for LC-MS analysis to detect degradation products .
  • Kinetic Studies : Calculate half-life (t1/2t_{1/2}) using first-order decay models. Compare degradation rates with structurally similar analogs (e.g., Thalidomide-O-C5-acid) to assess linker-length effects .

Advanced Research Questions

Q. How do structural modifications (e.g., linker length, acid vs. PEG spacers) impact the proteolysis-targeting chimera (PROTAC) activity of this compound?

  • Experimental Design :

  • Linker Optimization : Synthesize derivatives with variable linker lengths (C2 vs. C5/C6) and functional groups (COOH vs. NH2). Assess PROTAC efficiency via ubiquitination assays (Western blot for polyubiquitin chains) and target protein degradation (e.g., IKZF1/3 in multiple myeloma models) .
  • Data Interpretation : Use dose-response curves (EC₅₀ values) to quantify potency. If contradictory results arise (e.g., longer linkers reduce activity despite improved solubility), perform molecular dynamics simulations to evaluate steric hindrance or binding entropy .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models for this compound?

  • Methodology :

  • In Vitro-In Vivo Correlation (IVIVC) : Compare metabolic stability in hepatocyte assays vs. rodent PK profiles. If discrepancies occur (e.g., high in vitro stability but rapid clearance in vivo), investigate off-target binding or transporter-mediated efflux using inhibitors like cyclosporine A .
  • Tissue Distribution Studies : Employ radiolabeled (e.g., ¹⁴C) this compound to quantify accumulation in target tissues (e.g., bone marrow) vs. non-target organs .

Q. How can researchers validate the specificity of this compound for E3 ligase recruitment in complex biological systems?

  • Experimental Design :

  • Competitive Binding Assays : Co-administer with excess free thalidomide or cereblon (CRBN) inhibitors (e.g., lenalidomide) to confirm target engagement. Use isothermal titration calorimetry (ITC) to measure binding affinities .
  • CRISPR/Cas9 Knockout Models : Generate CRBN-knockout cell lines. A lack of PROTAC activity in these cells confirms CRBN dependency .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data for this compound?

  • Methodology :

  • Dose-Response Modeling : Fit data to a four-parameter logistic equation (Hill slope, EC₅₀) using software like GraphPad Prism. Address outliers via Grubbs’ test or robust regression .
  • Kaplan-Meier Survival Analysis : For in vivo efficacy studies (e.g., myeloma xenografts), compare event-free survival between treatment groups. Use log-rank tests to assess significance .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodology :

  • Quality Control (QC) Protocols : Implement strict in-process controls (e.g., reaction pH, intermediate purity) and final-product specifications (e.g., ≥95% purity by HPLC).
  • Accelerated Stability Studies : Store batches under stress conditions (40°C/75% RH) and compare degradation profiles to identify critical process parameters .

Ethical & Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in PROTAC studies involving this compound?

  • Guidelines :

  • Transparency : Disclose all experimental conditions (e.g., cell line passage number, PROTAC:target stoichiometry) in supplementary materials to enable troubleshooting .
  • Preprints & Data Repositories : Share raw data (e.g., proteomics datasets) on platforms like Zenodo or Figshare to foster collaborative problem-solving .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.